2-[4-(5-chloro-2-methoxy-4-methylbenzenesulfonyl)piperazin-1-yl]-4-methyl-6-(4-methylpiperazin-1-yl)pyrimidine
Description
Properties
IUPAC Name |
2-[4-(5-chloro-2-methoxy-4-methylphenyl)sulfonylpiperazin-1-yl]-4-methyl-6-(4-methylpiperazin-1-yl)pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H31ClN6O3S/c1-16-13-19(32-4)20(15-18(16)23)33(30,31)29-11-9-28(10-12-29)22-24-17(2)14-21(25-22)27-7-5-26(3)6-8-27/h13-15H,5-12H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMGPMBGJQQTSTJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1Cl)S(=O)(=O)N2CCN(CC2)C3=NC(=CC(=N3)N4CCN(CC4)C)C)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H31ClN6O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
495.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Similar compounds have been found to interact withFocal Adhesion Kinase 1 (FAK1) , a protein involved in cellular adhesion and spreading processes.
Biochemical Pathways
The janus kinases (jaks) and their downstream effectors, signal transducer and activator of transcription proteins (stats), form a critical immune cell signaling circuit, which is of fundamental importance in innate immunity, inflammation, and hematopoiesis. Dysregulation of this pathway is frequently observed in immune disease and cancer.
Pharmacokinetics
It’s known that the compound is a solid at room temperature. Its stability and bioavailability would be influenced by factors such as its solubility, permeability, and susceptibility to metabolic enzymes.
Result of Action
Based on its potential target, it could influence cellular adhesion and spreading processes. The specific effects would depend on the context of the cell type and the presence of other signaling molecules.
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules could influence the compound’s action, efficacy, and stability. For instance, the compound should be kept in a dark place, sealed in dry conditions, and at a temperature between 2-8°C for optimal stability.
Biological Activity
The compound 2-[4-(5-chloro-2-methoxy-4-methylbenzenesulfonyl)piperazin-1-yl]-4-methyl-6-(4-methylpiperazin-1-yl)pyrimidine is a synthetic organic molecule belonging to the class of piperazine derivatives. These compounds are recognized for their diverse pharmacological activities and potential therapeutic applications. This article delves into the biological activity of this specific compound, highlighting its mechanisms, efficacy, and potential applications in medicinal chemistry.
Chemical Structure and Properties
The compound's structure can be depicted as follows:
Structural Features
- Piperazine Ring : Contributes to the compound's pharmacological properties.
- Sulfonyl Group : Enhances solubility and biological activity.
- Chloromethoxy Substituents : Impacts the compound's interaction with biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors involved in various signaling pathways. The sulfonamide moiety is known for its role in enzyme inhibition, particularly in antimicrobial and anticancer activities.
Anticancer Activity
Research has indicated that piperazine derivatives exhibit significant anticancer properties. For instance, studies have shown that similar compounds can inhibit the growth of various cancer cell lines, including A549 (lung cancer) and NCI-H1975 (non-small cell lung cancer) cells. The mechanism involves the inhibition of key kinases such as EGFR (Epidermal Growth Factor Receptor), which is crucial for cancer cell proliferation.
| Compound | Cell Line | IC50 (µM) | % Inhibition |
|---|---|---|---|
| A5 | A549 | >50 | <36 |
| B1 | NCI-H1975 | 0.297 | 96.7 |
| B7 | NCI-H1975 | 15.629 | 90.3 |
Table 1: Anticancer activity data of related compounds
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Studies indicate that piperazine derivatives possess antibacterial effects against various strains, including Gram-positive and Gram-negative bacteria. The sulfonyl group enhances the binding affinity to bacterial enzymes, leading to effective inhibition.
Enzyme Inhibition
The compound exhibits inhibitory activity against enzymes such as acetylcholinesterase (AChE) and urease, which are relevant in treating conditions like Alzheimer's disease and urinary tract infections respectively. The enzyme inhibition profile suggests potential therapeutic applications in neurodegenerative diseases and infections.
Case Studies
- Antitumor Evaluation : In a study examining the efficacy of pyrimidine derivatives, compounds structurally similar to our target showed promising results against multiple cancer cell lines. The introduction of specific substituents significantly enhanced cytotoxicity.
- Antimicrobial Testing : A series of synthesized piperazine derivatives were tested against common bacterial strains, revealing that modifications at the piperazine ring substantially improved antibacterial activity.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Functional Analogues
The following table summarizes key structural analogs and their properties:
Key Observations:
- Sulfonyl Group Variations : The target compound’s 5-chloro-2-methoxy-4-methylbenzenesulfonyl group differs from analogs with simpler aryl-sulfonyl (e.g., 3-chlorobenzenesulfonyl in ) or alkyl-sulfonyl (e.g., methanesulfonyl in ) groups. The methoxy and methyl substituents may enhance lipophilicity and metabolic stability compared to halogen-only analogs.
- Piperazine Substitutions : The 4-methylpiperazine in the target compound may improve solubility compared to unmodified piperazine (common in anticonvulsant quinazolines, as in ).
Pharmacological Potential (Inferred from Analogs)
- Kinase Inhibition: Thieno-pyrimidines (e.g., ) are explored as kinase inhibitors, suggesting the target’s pyrimidine core could interact with similar targets.
- Ferroptosis Induction : highlights ferroptosis-inducing compounds in cancer therapy; sulfonyl-piperazine derivatives may modulate redox pathways .
Structure-Activity Relationship (SAR) Insights
Preparation Methods
Sulfonyl Chloride Preparation
5-Chloro-2-methoxy-4-methylbenzenesulfonyl chloride is synthesized by chlorosulfonation of 4-methyl-2-methoxychlorobenzene:
Coupling Reaction
The sulfonyl chloride reacts with the piperazine-pyrimidine intermediate in dichloromethane (DCM) with triethylamine (TEA) as a base:
Conditions :
-
Molar ratio : 1:1.2 (sulfonyl chloride:piperazine)
-
Temperature : 0°C → room temperature (gradient)
Optimization and Scale-Up Challenges
Catalytic Hydrogenation for Intermediate Purification
Reduction of nitro intermediates (e.g., 4-nitrophenylpiperazine) to amines is critical. Pd/C (5–10 wt%) under H₂ (1–3 atm) in ethanol/methanol mixtures achieves >90% conversion:
| Catalyst | Solvent | Temp (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| 10% Pd/C | EtOH/MeOH | 25 | 14 | 93 |
| 5% Pd/C | EtOAc | 25 | 16 | 87 |
Byproduct Mitigation
-
Sulfonamide Dimerization : Controlled by slow addition of sulfonyl chloride and strict temperature regulation.
-
Regioselectivity : Use of bulky bases (e.g., DIPEA) minimizes multiple substitutions on the pyrimidine ring.
Characterization and Quality Control
Final product validation includes:
-
HPLC : Purity ≥99% (C18 column, acetonitrile/water gradient)
-
Mass Spectrometry :
-
¹H NMR (DMSO-d₆):
Industrial-Scale Adaptations
Pharmaceutical manufacturers employ continuous-flow reactors for sulfonylation and SNAr steps to enhance reproducibility:
| Parameter | Batch Process | Flow Process |
|---|---|---|
| Reaction Volume (L) | 500 | 5 |
| Cycle Time (h) | 48 | 8 |
| Yield (%) | 78 | 83 |
Q & A
Q. Table 1: Common Reagents and Conditions
| Step | Reagents/Conditions | Purpose |
|---|---|---|
| Sulfonylation | 5-Chloro-2-methoxy-4-methylbenzenesulfonyl chloride, DMF, 80°C | Introduce sulfonyl group to piperazine |
| Coupling | 4-Methyl-6-(4-methylpiperazin-1-yl)pyrimidine, K₂CO₃, DCM | Form C-N bonds between heterocycles |
| Purification | Column chromatography (silica gel, ethyl acetate/hexane) | Isolate final product |
Basic: How can researchers characterize the compound’s structural and physicochemical properties?
Answer:
A combination of spectroscopic and computational tools is essential:
- Spectroscopy:
- Computational Tools: Use PubChem-derived InChI and SMILES strings for virtual structure validation .
- Solubility Testing: Assess in DMSO (common for biological assays) or aqueous buffers (pH 7.4), though solubility data may be limited .
Advanced: What methodologies are recommended to investigate its biological mechanisms of action?
Answer:
Focus on target identification and mechanistic studies:
- Enzyme Assays: Screen against kinases or GPCRs due to the compound’s piperazine-pyrimidine scaffold, which often interacts with ATP-binding pockets .
- Receptor Binding Studies: Use radiolabeled ligands (e.g., ³H- or ¹²⁵I-tagged analogs) to quantify affinity for serotonin/dopamine receptors .
- Cellular Models: Test antiproliferative effects in cancer cell lines (e.g., MCF-7, HeLa) with IC₅₀ calculations via MTT assays .
Key Consideration: Cross-validate bioactivity data using orthogonal assays (e.g., fluorescence polarization vs. surface plasmon resonance) to address false positives .
Advanced: How can computational modeling improve reaction design and predict bioactivity?
Answer:
Integrate quantum chemistry and machine learning:
- Reaction Path Search: Apply density functional theory (DFT) to model sulfonylation energetics and transition states .
- Molecular Docking: Use AutoDock Vina or Schrödinger Suite to predict binding modes with targets like PI3K or HDACs .
- Data-Driven Optimization: Employ ICReDD’s feedback loop, where experimental results refine computational parameters (e.g., solvent effects, steric hindrance) .
Q. Table 2: Computational Parameters for Docking Studies
| Parameter | Value |
|---|---|
| Protein Preparation | PDB ID 1XKK (kinase template) |
| Ligand Flexibility | Rotatable bonds: 8 |
| Scoring Function | MM-GBSA ΔG binding |
Advanced: How should researchers resolve contradictions in reported bioactivity data?
Answer:
Address discrepancies through systematic validation:
- Reproducibility Checks: Replicate assays under identical conditions (e.g., cell passage number, serum concentration) .
- Meta-Analysis: Compare datasets across publications to identify outliers. For example, conflicting IC₅₀ values may arise from varying assay endpoints (e.g., cell viability vs. apoptosis markers) .
- Structural Confounders: Test for batch-to-batch purity differences using HPLC (>95% purity required for reliable bioactivity) .
Case Study: If one study reports potent antimicrobial activity while another shows no effect, re-evaluate bacterial strains (e.g., Gram-positive vs. Gram-negative) or compound solubility in culture media .
Advanced: What strategies mitigate regioselectivity challenges during synthesis?
Answer:
Control steric and electronic effects:
- Directing Groups: Introduce temporary protecting groups (e.g., Boc on piperazine) to guide sulfonylation to the desired nitrogen .
- Catalysis: Use Pd(OAc)₂ for Suzuki couplings to ensure precise pyrimidine functionalization .
- Kinetic vs. Thermodynamic Control: Lower temperatures (0–25°C) favor kinetic products, while higher temperatures (80–100°C) promote thermodynamic stability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
